Trifucosyl-p-lacto-N-hexaose
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Overview
Description
Trifucosyl-p-lacto-N-hexaose: is a complex oligosaccharide, a type of carbohydrate composed of multiple sugar molecules linked together. It is a synthesized sugar that has been modified through methylation and glycosylation processes
Biochemical Analysis
Biochemical Properties
Trifucosyl-p-lacto-N-hexaose is involved in several biochemical reactions, primarily due to its structure and the presence of fucose residues. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to specific lectins, which are proteins that recognize and bind to carbohydrate moieties. This interaction can influence cell-cell communication and pathogen recognition. Additionally, this compound can be hydrolyzed by specific glycosidases, leading to the release of its constituent monosaccharides .
Cellular Effects
This compound affects various types of cells and cellular processes. In the context of the immune system, it can modulate the activity of immune cells by interacting with cell surface receptors. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been shown to enhance the proliferation and differentiation of certain immune cells, thereby contributing to the development of the infant’s immune system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to lectins and other carbohydrate-binding proteins, leading to the activation or inhibition of various signaling pathways. Additionally, this compound can influence enzyme activity by acting as a substrate for glycosidases, which cleave the glycosidic bonds within the oligosaccharide. This enzymatic activity can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by specific glycosidases over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance immune function and promote healthy gut microbiota. At high doses, there may be threshold effects, including potential toxicity or adverse effects. Studies have shown that excessive amounts of this compound can lead to gastrointestinal disturbances and immune dysregulation in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are responsible for the synthesis and degradation of oligosaccharides. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, this compound may be localized to the Golgi apparatus, where it can participate in glycosylation reactions. Its localization can affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifucosyl-p-lacto-N-hexaose involves multiple steps of glycosylation, where sugar molecules are chemically bonded together. The process typically requires specific enzymes or chemical catalysts to facilitate the formation of glycosidic bonds. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure the correct structure and yield of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale fermentation processes using microbial cultures that can produce the desired oligosaccharide. The fermentation is followed by purification steps to isolate and refine the compound.
Chemical Reactions Analysis
Types of Reactions: Trifucosyl-p-lacto-N-hexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Reducing agents like sodium borohydride are used to reduce specific functional groups.
Substitution: Various nucleophiles and electrophiles are employed to substitute functional groups on the sugar molecules.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, Trifucosyl-p-lacto-N-hexaose is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate-protein interactions.
Biology: In biological research, this compound is used to investigate the role of oligosaccharides in cell signaling and immune responses. It is also used in the study of microbial interactions with host cells.
Medicine: . It is also being explored for its prebiotic properties, which can promote the growth of beneficial gut bacteria.
Industry: In the food industry, this compound is used as an additive to improve the nutritional value and health benefits of food products. It is also used in the production of functional foods and dietary supplements.
Mechanism of Action
The mechanism by which Trifucosyl-p-lacto-N-hexaose exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, modulating signaling pathways and influencing cellular responses. The compound may also interact with enzymes and other proteins, affecting metabolic processes.
Comparison with Similar Compounds
Lacto-N-neotetraose
Lacto-N-fucopentaose III
Lacto-N-fucopentaose I
Uniqueness: Trifucosyl-p-lacto-N-hexaose is unique in its structure, containing three fucose residues attached to a lacto-N-hexaose backbone. This structural complexity gives it distinct biological activities compared to other similar oligosaccharides.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4S,5R,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50)/t13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24+,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37?,38+,39+,40+,41+,42+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXWSJKXRCGBLW-XXQXZTSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72N2O29 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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